3-(1H-indol-3-yl)-N-propylpropanamide
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Overview
Description
3-(1H-indol-3-yl)-N-propylpropanamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their wide range of biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-propylpropanamide typically involves the reaction of indole derivatives with propylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is widely used due to its efficiency and high yield.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-propylpropanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethylamine .
Scientific Research Applications
3-(1H-indol-3-yl)-N-propylpropanamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its propylpropanamide group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-propylpropanamide |
InChI |
InChI=1S/C14H18N2O/c1-2-9-15-14(17)8-7-11-10-16-13-6-4-3-5-12(11)13/h3-6,10,16H,2,7-9H2,1H3,(H,15,17) |
InChI Key |
CLCPQANLQRDRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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